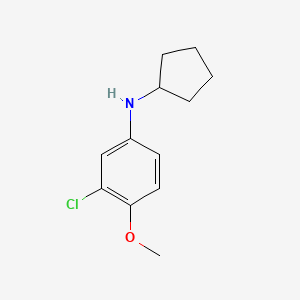

3-chloro-N-cyclopentyl-4-methoxyaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16ClNO |

|---|---|

Molecular Weight |

225.71 g/mol |

IUPAC Name |

3-chloro-N-cyclopentyl-4-methoxyaniline |

InChI |

InChI=1S/C12H16ClNO/c1-15-12-7-6-10(8-11(12)13)14-9-4-2-3-5-9/h6-9,14H,2-5H2,1H3 |

InChI Key |

YLQHEIPRMKSUSE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2CCCC2)Cl |

Origin of Product |

United States |

Significance of Substituted Anilines in Modern Chemical Science

Substituted anilines are a cornerstone of modern chemical science, serving as pivotal building blocks and intermediates in a vast array of synthetic applications. Their utility stems from the reactive amino group attached to an aromatic ring, which can be readily modified to introduce diverse functionalities. This versatility has led to their widespread use in the pharmaceutical industry, materials science, and agrochemical development.

In medicinal chemistry, the aniline (B41778) scaffold is a common feature in many therapeutic agents. cresset-group.com The ability to introduce various substituents onto the aniline ring allows for the fine-tuning of a molecule's pharmacological properties, such as its bioavailability, solubility, and target selectivity. cresset-group.com A significant number of the top-selling drugs in 2018 contained an aniline motif, underscoring their importance in drug discovery and development. acs.org However, the metabolic instability of the aniline moiety can sometimes lead to the formation of toxic metabolites, prompting research into safer alternatives and modifications. umich.edu

Beyond pharmaceuticals, substituted anilines are integral to the synthesis of dyes, polymers, and other advanced materials. Their electronic properties, which can be modulated by the nature and position of substituents, make them valuable components in the design of functional materials with specific optical or conductive properties. The ongoing development of new synthetic methods to access a wider variety of substituted anilines continues to expand their potential applications. acs.org

Contextualization of 3 Chloro N Cyclopentyl 4 Methoxyaniline Within Halogenated and Alkoxy Substituted Aromatic Amines

The chemical compound 3-chloro-N-cyclopentyl-4-methoxyaniline is a multi-substituted aromatic amine. Its structure is characterized by a chlorine atom, a methoxy (B1213986) group, and a cyclopentyl group attached to the aniline (B41778) core. To understand the potential properties and research interest in this molecule, it is essential to consider the influence of each of these substituents.

Halogenated Aromatic Amines: The presence of a halogen, in this case, chlorine, on the aniline ring significantly influences its electronic properties and reactivity. Halogens are electron-withdrawing groups, which can decrease the basicity of the amino group. sundarbanmahavidyalaya.in This modification can be crucial in synthetic pathways where the reactivity of the amine needs to be modulated. Furthermore, halogenated anilines are important precursors in cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis. From a toxicological perspective, the position of the halogen can influence the metabolic pathways of the aniline. acs.org

Alkoxy-Substituted Aromatic Amines: The methoxy group (-OCH3) is an electron-donating group, which can increase the electron density of the aromatic ring and influence the position of further electrophilic aromatic substitution reactions. sundarbanmahavidyalaya.in The interplay between the electron-withdrawing halogen and the electron-donating alkoxy group in this compound creates a unique electronic environment on the aromatic ring, potentially leading to specific reactivity and properties. In the context of drug design, alkoxy groups can impact a molecule's lipophilicity and its ability to form hydrogen bonds, thereby affecting its pharmacokinetic profile. quora.com

The N-cyclopentyl group is a bulky, non-polar substituent that can influence the molecule's steric hindrance and solubility. This can be advantageous in preventing unwanted side reactions and in tailoring the physical properties of the compound for specific applications.

The combination of these substituents in this compound suggests a molecule with a carefully balanced set of electronic and steric properties.

Research Rationale and Scope for Investigating 3 Chloro N Cyclopentyl 4 Methoxyaniline

Precursor Synthesis and Functional Group Introduction

The foundational step in synthesizing the target compound is the preparation of the substituted aniline precursor, 3-chloro-4-methoxyaniline (B1194202).

Synthetic Pathways to 3-Chloro-4-methoxyaniline

The synthesis of 3-chloro-4-methoxyaniline can be approached through several strategic pathways, primarily involving either the direct functionalization of an existing aniline derivative or the reduction of a corresponding nitroaromatic compound.

One common and effective strategy is the reduction of a nitro precursor, such as 2-chloro-4-methoxynitrobenzene or 3-chloro-4-methoxynitrobenzene. This transformation is typically achieved through catalytic hydrogenation or by using reducing agents like iron powder in an acidic medium. For instance, the reduction of 3-chloro-4-(4′-chlorophenoxy)nitrobenzene to the corresponding aniline has been successfully performed using iron powder and acetic acid in an ethanol/water mixture, achieving a 94% yield. nih.gov This method highlights a reliable and high-yielding approach for converting a nitro group to an amine in the presence of other functional groups.

Another viable pathway is the direct and regioselective chlorination of a methoxy-substituted aniline. The methoxy group is an activating, ortho-para directing group, which complicates direct chlorination. For example, attempts to chlorinate 4-methoxyaniline using CuCl₂ in an ionic liquid resulted in no desired product, as the para position is already occupied, and the reaction does not proceed at other positions under these conditions. nih.gov However, starting with 3-methoxyaniline, regioselective chlorination at the para position can be achieved with high efficiency. The reaction of 3-methoxyaniline with copper(II) chloride in an ionic liquid solvent has been shown to produce 4-chloro-3-methoxyaniline (B81333) in 96% yield. nih.gov This demonstrates a highly selective method for introducing the chlorine atom at the desired position.

A third approach involves nucleophilic aromatic substitution on a dichlorinated precursor. A general route could start with 3,4-dichloronitrobenzene. Reacting this precursor with a methoxide (B1231860) source, such as sodium methoxide, would substitute one of the chlorine atoms. Subsequent reduction of the nitro group would then yield the final 3-chloro-4-methoxyaniline. nih.gov

Introduction of the Cyclopentyl Moiety via N-Alkylation Approaches

Once the 3-chloro-4-methoxyaniline precursor is obtained, the cyclopentyl group is introduced onto the nitrogen atom. This N-alkylation can be accomplished through several distinct chemical strategies.

Reductive amination is a highly effective method for forming carbon-nitrogen bonds and represents a common approach for N-alkylation. organic-chemistry.org This process involves the reaction of 3-chloro-4-methoxyaniline with cyclopentanone (B42830) to form an intermediate imine, which is then reduced in situ to the desired secondary amine, this compound.

The choice of reducing agent is critical for the success of this one-pot reaction. Mild reducing agents are required that selectively reduce the C=N double bond of the imine without reducing the cyclopentanone starting material. Commonly used reagents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.org The reaction is typically performed in a suitable solvent like methanol (B129727) or dichloroethane, sometimes with the addition of a catalytic amount of acid to facilitate imine formation.

| Reagent System | Typical Conditions | Substrate Scope | Ref. |

| NaBH₃CN / AcOH | Methanol, 24 h | Effective for various amines and carbonyls | organic-chemistry.org |

| NaBH(OAc)₃ | Dichloroethane (DCE), 18 h | Broad applicability, avoids cyanide | organic-chemistry.org |

| NaBH₄ / DOWEX® | THF, 20 min | Rapid, high yield for various aldehydes and anilines | redalyc.org |

| H₂ / Pd/C | Ethanol, 40°C, 5 atm H₂, 24 h | Catalytic hydrogenation, "green" approach | organic-chemistry.org |

Direct N-alkylation via nucleophilic substitution is another pathway to introduce the cyclopentyl group. In this method, 3-chloro-4-methoxyaniline acts as a nucleophile, attacking an electrophilic cyclopentyl source, typically a cyclopentyl halide such as cyclopentyl bromide or cyclopentyl iodide.

The reaction generally requires the presence of a base to deprotonate the aniline, thereby increasing its nucleophilicity and neutralizing the hydrogen halide byproduct formed during the reaction. However, a significant challenge with this method is controlling the degree of alkylation. The desired secondary amine product is itself a nucleophile and can react further with the cyclopentyl halide to produce an undesired tertiary amine (N,N-dicyclopentyl-3-chloro-4-methoxyaniline). This potential for over-alkylation can lead to lower yields of the target compound and complicate purification.

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This reaction can be employed to couple 3-chloro-4-methoxyaniline with a cyclopentyl halide or pseudohalide (e.g., triflate). The synthetic utility of this method stems from its broad substrate scope and functional group tolerance, often overcoming the limitations of traditional nucleophilic substitution. wikipedia.org

The catalytic cycle involves the oxidative addition of the cyclopentyl halide to a palladium(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-cyclopentylated aniline product and regenerate the palladium(0) catalyst. wikipedia.org

The success of the Buchwald-Hartwig amination is highly dependent on the specific combination of the palladium precursor, the phosphine (B1218219) ligand, and the base. The development of sterically hindered and electron-rich phosphine ligands (e.g., XPhos, RuPhos) has been crucial in improving reaction rates, yields, and the scope of compatible coupling partners. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound requires careful consideration of the reaction parameters for each synthetic step to maximize yield and purity.

For the synthesis of the precursor, 3-chloro-4-methoxyaniline, the choice between direct chlorination and a nitro-reduction pathway depends on the availability and cost of starting materials. The direct chlorination of 3-methoxyaniline using CuCl₂ in an ionic liquid offers a high-yield, single-step process. nih.gov Optimization would involve fine-tuning the temperature, reaction time, and stoichiometry of the copper halide.

In the N-alkylation step, reductive amination often provides better control and higher yields of the desired secondary amine compared to direct nucleophilic substitution, effectively avoiding the issue of over-alkylation. The optimization of reductive amination involves screening different reducing agents and solvent systems. For example, a comparative study might evaluate NaBH(OAc)₃ in dichloroethane versus NaBH₃CN in methanol to determine the optimal conditions for the specific substrate. organic-chemistry.org

| Method | Key Variables for Optimization | Potential Advantages | Potential Challenges |

| Reductive Amination | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), solvent, pH, temperature | High selectivity for mono-alkylation, good yields | Requires careful choice of reducing agent to avoid side reactions |

| Nucleophilic Substitution | Base (e.g., K₂CO₃, Et₃N), solvent, temperature, nature of leaving group (I > Br > Cl) | Simple reagents | Over-alkylation to tertiary amine is a common side reaction |

| Buchwald-Hartwig Amination | Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂), ligand (e.g., Xantphos, BINAP), base (e.g., NaOtBu, Cs₂CO₃), solvent | Broad scope, high functional group tolerance | Cost of catalyst and ligands, sensitivity to air and moisture |

The Buchwald-Hartwig amination offers the most versatility, but its optimization is more complex, involving the interplay between the palladium source, ligand, base, and solvent. The use of pre-catalysts and specialized ligands like Xantphos or BINAP in combination with a strong, non-nucleophilic base like cesium carbonate or sodium tert-butoxide is often required to achieve high yields, particularly with less reactive halides. researchgate.netchemrxiv.org Identifying the optimal ligand-base combination is key to driving the catalytic cycle efficiently and minimizing side reactions.

Solvent Effects and Catalysis

The choice of solvent and catalyst is paramount in directing the outcome of N-alkylation reactions, influencing reaction rates, yields, and selectivity.

Catalysis: A range of catalytic systems has been developed for the N-alkylation of anilines. Ruthenium-based complexes have shown high efficacy for the reaction between aromatic amines and alcohols under mild conditions. nih.gov In a study screening various catalysts for the reaction of 4-methoxyaniline (p-anisidine) with 1-octanol, a commercially available ruthenium complex demonstrated superior performance. nih.gov Other effective catalysts include supported ferric perchlorate (B79767) (Fe(ClO₃)₃/SiO₂) and samarium iodide (SmI₂), which facilitate the synthesis of secondary amines from primary amines and alcohols, with water as the sole byproduct. researchgate.net Mesoporous materials like Al-SBA-15 have also been employed as catalysts, particularly in continuous flow systems, offering high conversion rates and selectivity for mono-alkylated products. researchgate.net In some cases, vapor phase alkylation over zeolite catalysts, such as HY and ultrastable Y zeolites, is utilized, with N-alkylation being the predominant pathway. researchgate.netgoogle.com Recent advancements include visible-light-induced N-alkylation, which can proceed in the presence of simple additives like ammonium (B1175870) bromide (NH₄Br), avoiding the use of metals. rsc.org

Solvent Effects: The solvent plays a critical role in solubilizing reactants and influencing the reaction mechanism. In metal-catalyzed N-alkylations, non-polar aromatic solvents like toluene (B28343) are frequently used. nih.gov For visible-light-induced reactions, a screening of various solvents including THF, MeCN, H₂O, MeOH, and DMSO found that non-polar solvents like hexane (B92381) provided the highest yields for the N-alkylation of aniline with 4-hydroxybutan-2-one. rsc.org In certain catalyst-free syntheses of 2-benzyl N-substituted anilines, dimethoxyethane (DME) has been employed as the reaction solvent. nih.gov The selection of the optimal solvent is often determined empirically to maximize product yield.

Below is an interactive table summarizing various catalytic systems and solvents used in the N-alkylation of aniline analogues.

| Amine Substrate | Alkylating Agent | Catalyst/Additive | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Anisidine (B42471) | 1-Octanol | [Ru]-complex | Toluene | 90 | nih.gov |

| Aniline | Benzyl Alcohol | Co-13X Zeolite | Not specified | 89.8 (Conversion) | researchgate.net |

| Aniline | Ethanol | Mesoporous Al-SBA-15 | Solvent-free (flow) | 99 (Conversion) | researchgate.net |

| Aniline | 4-Hydroxybutan-2-one | NH₄Br (photocatalysis) | Hexane | 77 | rsc.org |

| (E)-2-arylidene-3-cyclohexenone | Primary Amine | None | DME | 23-82 | nih.gov |

Temperature and Pressure Control

Precise control over temperature and pressure is crucial for optimizing the synthesis of N-alkylated anilines, affecting reaction kinetics, product distribution, and catalyst stability.

Temperature: Reaction temperatures for N-alkylation vary widely depending on the chosen methodology. Many traditional methods require high temperatures, often exceeding 100 °C. nih.govrsc.org For example, vapor phase alkylation of aniline over zeolite catalysts is typically conducted in a temperature range of 120–200 °C. researchgate.net However, the development of more efficient catalysts has enabled these reactions to proceed under much milder conditions. Ruthenium-catalyzed N-alkylation of p-anisidine with various alcohols has been successfully performed at 70 °C. nih.gov Photocatalytic methods can even operate at room temperature. rsc.org The optimization of temperature is a balance; lower temperatures are generally favored for selectivity and energy efficiency, but higher temperatures may be necessary to achieve a reasonable reaction rate. For instance, in the N-methylation of aniline with methanol over Al-MCM-41 catalysts, low temperatures favored the desired N-alkylation pathway, while higher temperatures led to increased C-alkylation byproducts. researchgate.net

Pressure: While many N-alkylation reactions are performed at atmospheric pressure, pressure can be a key variable, especially in gas-phase reactions or when using volatile reactants in a sealed system. nih.govresearchgate.net Continuous flow systems allow for precise pressure control, which, along with temperature and flow rate, can be optimized to enhance efficiency and minimize byproduct formation. researchgate.net In reactions involving hydrogen gas, such as catalytic hydrogenation for reductive amination, pressure is a critical parameter to control the reduction process. For example, the alkylation of amines with alcohols catalyzed by metal nanoparticles can be performed at atmospheric hydrogen pressure. researchgate.net

The following table illustrates the impact of temperature on the yield of N-alkylation reactions for aniline analogues.

| Reaction | Catalyst | Temperature (°C) | Outcome | Reference |

|---|---|---|---|---|

| Aniline + Methanol | Al-MCM-41 | 300 | N-methylation products predominant (65-80% selectivity to NMA) | researchgate.net |

| Aniline + Benzyl Alcohol | Co-13X | 160 | 89.8% aniline conversion, 100% imine selectivity | researchgate.net |

| p-Anisidine + 1-Octanol | [Ru]-complex | 70 | 90% isolated yield | nih.gov |

| Aniline + 4-Hydroxybutan-2-one | NH₄Br (photocatalysis) | Room Temp. | 77% isolated yield | rsc.org |

Isolation and Purification Techniques

Following the completion of the synthesis, a multi-step process is required to isolate and purify the target compound, this compound, from unreacted starting materials, catalysts, and byproducts.

Work-up and Extraction: The initial step often involves quenching the reaction mixture, for example, by adding water or a brine solution. nih.govmdpi.com If the reaction mixture contains a solid catalyst, it is typically removed by filtration. nih.gov The next stage is liquid-liquid extraction. The crude product is dissolved in an organic solvent immiscible with water, such as ethyl acetate, chloroform, or diethyl ether. nih.govresearchgate.net To remove unreacted aniline, which is basic, the organic layer is often washed with a dilute aqueous acid solution (e.g., 1M or 2M HCl). This converts the aniline into its water-soluble hydrochloride salt, which partitions into the aqueous layer and is removed. researchgate.net Care must be taken if the desired product is also acid-sensitive. researchgate.net The organic layer is then washed with water and/or brine to remove residual acid and water-soluble impurities, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. nih.gov

Chromatography and Crystallization: The crude product obtained after extraction is rarely pure and typically requires further purification. Column chromatography is a widely used and effective technique for separating the desired N-substituted aniline from closely related impurities. dergipark.org.tr A silica (B1680970) gel stationary phase is commonly used, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. nih.gov The polarity of the solvent mixture is optimized to achieve good separation. Thin-layer chromatography (TLC) is used to monitor the separation process. dergipark.org.tr

For solid products, recrystallization is another powerful purification method. The crude solid is dissolved in a minimum amount of a hot solvent in which it has high solubility, and then the solution is cooled slowly. The desired compound crystallizes out, leaving impurities behind in the solvent. The choice of recrystallization solvent is crucial for obtaining high-purity crystals.

Computational and Theoretical Investigations of 3 Chloro N Cyclopentyl 4 Methoxyaniline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a powerful lens through which to examine the fundamental electronic characteristics of 3-chloro-N-cyclopentyl-4-methoxyaniline. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping are instrumental in this exploration.

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine key structural parameters. These calculations solve the Schrödinger equation in an approximate way to find the lowest energy state of the molecule, which corresponds to its most stable conformation.

Table 1: Representative Optimized Geometrical Parameters of this compound Calculated by DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | ~1.74 Å |

| C-N | ~1.40 Å | |

| N-C(cyclopentyl) | ~1.47 Å | |

| C-O(methoxy) | ~1.37 Å | |

| Bond Angle | C-N-C | ~120° |

| Cl-C-C | ~120° | |

| Dihedral Angle | C-C-N-C | Varies with conformation |

Note: The values presented are illustrative and representative of typical results from DFT calculations.

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule that is more easily polarizable. For this compound, the presence of the electron-donating methoxy (B1213986) and amino groups and the electron-withdrawing chloro group will influence the energies of these frontier orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | ~ -5.5 eV |

| LUMO | ~ -0.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV |

Note: These energy values are hypothetical and serve as examples of what FMO analysis would yield.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different colors on the electron density surface to represent the electrostatic potential.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and chlorine. Blue regions, conversely, denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, often located around hydrogen atoms attached to electronegative atoms. Green areas represent neutral or near-zero potential. For this compound, the MEP map would likely show negative potential around the oxygen of the methoxy group and the chlorine atom, while positive potential would be concentrated around the amine hydrogen.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the N-cyclopentyl group and its interaction with the substituted aniline (B41778) ring necessitates a thorough conformational analysis to understand the molecule's dynamic behavior.

Due to the rotational freedom around the C-N and N-cyclopentyl bonds, this compound can exist in multiple conformations. Identifying the low-energy conformers is essential as they are the most populated and thus most relevant to the molecule's properties and reactivity. Computational methods can systematically scan the potential energy surface by rotating key dihedral angles to locate energy minima, which correspond to stable conformers. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.

The stability of different conformers is governed by a delicate balance of intramolecular interactions, including steric hindrance and electronic effects. The bulky cyclopentyl group can sterically interact with the ortho-substituents on the aniline ring, influencing the preferred orientation.

The energy required to rotate around a specific bond is known as the rotational barrier. Understanding these barriers is crucial for assessing the conformational flexibility of the molecule. Theoretical studies on substituted anilines have shown that the electronic nature of the substituents can significantly affect the rotational barrier around the C-N bond. researchgate.netbenthamdirect.com Electron-withdrawing groups can increase the double bond character of the C-N bond through resonance, leading to a higher rotational barrier. acs.orgcsic.es Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule over time, showing how it transitions between different conformational states.

Reaction Mechanism Studies and Reactivity Prediction

Computational chemistry plays a pivotal role in elucidating reaction mechanisms and predicting the reactivity of molecules like this compound. By modeling the electronic structure and energetic landscape of the molecule, researchers can gain a deeper understanding of its chemical behavior.

The basicity of the amine group in this compound is a key determinant of its reactivity. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the pKb of amines and anilines. researchgate.netresearchgate.net The basic strength is influenced by the electronic effects of the substituents on the aniline ring.

The methoxy (-OCH3) group at the para position is an electron-donating group through resonance, which increases the electron density on the nitrogen atom, thereby increasing its basicity. libretexts.org Conversely, the chlorine atom at the meta position is an electron-withdrawing group via induction, which decreases the electron density on the nitrogen and reduces its basicity. pharmaguideline.com The N-cyclopentyl group, being an alkyl group, is electron-donating and tends to increase the basicity compared to an unsubstituted aniline.

To computationally assess the basic strength, the gas-phase basicity is first calculated. This is typically followed by the inclusion of solvent effects, often using a polarizable continuum model (PCM), to provide a more accurate prediction of the pKb in solution. researchgate.net Advanced methodologies may also incorporate explicit solvent molecules in the calculation to better model the hydrogen bonding interactions. researchgate.net

Table 1: Predicted Substituent Effects on the Basicity of the Amine in this compound

| Substituent | Position | Electronic Effect | Predicted Impact on Basicity |

| -OCH3 | 4 (para) | Electron-donating (resonance) | Increase |

| -Cl | 3 (meta) | Electron-withdrawing (induction) | Decrease |

| -Cyclopentyl | N-substituted | Electron-donating (induction) | Increase |

Computational models are instrumental in predicting the regioselectivity of chemical reactions, such as electrophilic aromatic substitution, on the aniline ring of this compound. rsc.org The directing effects of the existing substituents determine the position of attack for an incoming electrophile.

The methoxy group is a strong activating group and is ortho, para-directing. The amino group (even when substituted with a cyclopentyl group) is also a very strong activating group and is ortho, para-directing. The chlorine atom is a deactivating group but is also ortho, para-directing. The combined influence of these groups dictates the most probable sites for electrophilic attack.

Computational tools like the RegioSQM method can predict regioselectivity by calculating the proton affinities of the aromatic carbon atoms. nih.govresearchgate.net The carbon atom with the highest proton affinity is predicted to be the most nucleophilic and therefore the most likely site of electrophilic attack. Machine learning models, such as RegioML, also demonstrate high accuracy in predicting the outcomes of such reactions by using quantum mechanical charges as descriptors. chemrxiv.org

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

| Position on Aromatic Ring | Directing Influence of -OCH3 (para) | Directing Influence of -NH-cyclopentyl (ortho, para) | Directing Influence of -Cl (ortho, para) | Overall Predicted Reactivity |

| 2 | Ortho to -NH-cyclopentyl, Ortho to -Cl | Favorable | Favorable | High |

| 5 | Ortho to -OCH3, Meta to -NH-cyclopentyl, Meta to -Cl | Favorable | Unfavorable | Moderate |

| 6 | Meta to -OCH3, Ortho to -NH-cyclopentyl, Para to -Cl | Unfavorable | Favorable | Favorable |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and QSAR modeling are powerful computational tools that utilize the chemical structure of a molecule to predict its various properties and activities.

To build a QSAR model, a set of molecular descriptors is calculated for this compound. These descriptors quantify various aspects of the molecule's structure and can be broadly categorized as electronic, steric, hydrophobic, and topological. nih.govscribd.com

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). These are crucial for modeling reactivity.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. They are important for understanding how the molecule might interact with a binding site.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a key descriptor for hydrophobicity, which influences a molecule's solubility and transport properties.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its connectivity and branching.

These descriptors can be calculated using various software packages and are the foundation for developing predictive QSAR models. joaquinbarroso.comresearchgate.net

Table 3: Examples of Molecular Descriptors for this compound

| Descriptor Type | Example Descriptor | Information Provided |

| Electronic | HOMO Energy | Electron-donating ability |

| Steric | Molecular Volume | Spatial requirements of the molecule |

| Hydrophobic | logP | Lipophilicity and solubility |

| Topological | Wiener Index | Molecular branching |

The scaffold of this compound can be utilized in both ligand-based and structure-based design approaches for the discovery of new chemical entities with desired properties. mdpi.com

In ligand-based design , if a set of molecules with known activities and sharing the this compound core is available, a pharmacophore model can be developed. mdpi.com This model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for activity. This pharmacophore can then be used to screen large compound libraries for new molecules that fit the model. QSAR models also fall under ligand-based design, where the calculated descriptors of a series of analogs are correlated with their activity to predict the activity of new compounds.

In structure-based design , a three-dimensional structure of a target protein is required. The this compound molecule can be docked into the active site of the target to predict its binding mode and affinity. nih.gov This information can then be used to guide the design of new analogs with improved interactions with the target, for example, by modifying substituents to form additional hydrogen bonds or hydrophobic interactions. These computational approaches are fundamental in modern medicinal chemistry for the rational design of new molecules. researchgate.net

Chemical Reactivity and Derivatization of 3 Chloro N Cyclopentyl 4 Methoxyaniline

Reactions at the Secondary Amine Nitrogen

The lone pair of electrons on the secondary amine nitrogen atom makes it a key site for nucleophilic reactions, allowing for the straightforward synthesis of a wide array of derivatives through acylation, sulfonylation, alkylation, and arylation.

The secondary amine of 3-chloro-N-cyclopentyl-4-methoxyaniline readily undergoes acylation with various acylating agents, such as acyl chlorides or acid anhydrides, to form the corresponding N-amides. This reaction is a fundamental transformation used to introduce a carbonyl group, which can alter the electronic properties of the nitrogen substituent and serve as a protecting group. orientjchem.org The reaction typically proceeds under basic conditions or catalyst-free systems to neutralize the acid byproduct and drive the reaction to completion. orientjchem.orgyoutube.com

Similarly, sulfonylation occurs when the compound is treated with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine. cbijournal.com This reaction yields stable sulfonamides, a functional group prevalent in many pharmaceutically active molecules. cbijournal.comnih.gov

| Reagent | Product Class | Typical Conditions |

|---|---|---|

| Acetyl Chloride (CH₃COCl) | N-Acetamide | Base (e.g., Pyridine, Triethylamine), Aprotic Solvent |

| Acetic Anhydride ((CH₃CO)₂O) | N-Acetamide | Catalyst-free, or with mild acid/base catalyst orientjchem.org |

| Benzoyl Chloride (C₆H₅COCl) | N-Benzamide | Base (e.g., Pyridine), CH₂Cl₂ |

| p-Toluenesulfonyl Chloride (TsCl) | N-Tosylated Sulfonamide | Pyridine, 0 °C to RT cbijournal.com |

| Methanesulfonyl Chloride (MsCl) | N-Mesylated Sulfonamide | Base (e.g., Triethylamine), CH₂Cl₂ |

The secondary amine can be converted to a tertiary amine through N-alkylation or N-arylation. Direct N-alkylation is typically achieved by reacting this compound with alkyl halides in the presence of a base. jst.go.jppsu.edu The choice of base is crucial to deprotonate the secondary amine without promoting unwanted side reactions, with non-nucleophilic bases like Hünig's base (DIPEA) or strong bases like potassium hydride being effective. jst.go.jpresearchgate.net A significant challenge in this process can be over-alkylation to form quaternary ammonium (B1175870) salts, though this is less common with secondary amines than primary ones. psu.edu

The formation of a C(aryl)-N bond via N-arylation is most effectively accomplished using modern cross-coupling methodologies, particularly the Buchwald-Hartwig amination. libretexts.orgrug.nlwikipedia.org This palladium-catalyzed reaction couples the secondary amine with an aryl halide (or triflate) in the presence of a suitable phosphine (B1218219) ligand and a base. libretexts.orgrug.nl This powerful reaction allows for the synthesis of a diverse range of triarylamines and alkyl-diaryl amines with high functional group tolerance. wikipedia.org

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I, BnBr) | Base (e.g., K₂CO₃, DIPEA, KH) jst.go.jpresearchgate.net | Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone | Reducing Agent (e.g., NaBH(OAc)₃) | Tertiary Amine |

| Buchwald-Hartwig Amination | Aryl Halide (e.g., Ph-Br) | Pd Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu) rug.nlresearchgate.net | Tertiary Amine (Diaryl-alkyl) |

The secondary amine nitrogen can serve as a key nucleophile in intramolecular reactions to form new ring systems. While specific examples for this compound are not extensively documented, analogous N-alkylanilines are known precursors for various N-heterocycles. rsc.orgorganic-chemistry.orgnih.gov For instance, if a suitable electrophilic center is introduced elsewhere in the molecule or via an intermolecular reaction with a bifunctional reagent, cyclization can occur. Reactions like the Pictet-Spengler reaction, which typically involves condensation with an aldehyde or ketone followed by cyclization, could be adapted to form tetrahydroquinoline-type structures if the aromatic ring is first functionalized with an appropriate group.

Aromatic Ring Transformations and Substituent Modifications

The reactivity of the chlorinated anisole (B1667542) ring is dictated by the combined electronic effects of the three substituents: the N-cyclopentylamino group, the methoxy (B1213986) group, and the chlorine atom.

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). This is due to the potent electron-donating and ortho, para-directing effects of both the amino and methoxy groups. youtube.combyjus.com

-NH-cyclopentyl group: Strongly activating, ortho, para-directing.

-OCH₃ group: Strongly activating, ortho, para-directing.

-Cl group: Weakly deactivating, ortho, para-directing. oneonta.edu

The directing effects of these groups are synergistic. The positions ortho to the powerful amino group (C2 and C6) and ortho to the methoxy group (C5) are the most nucleophilic. The C2 and C5 positions are the most likely sites for substitution. Steric hindrance from the bulky N-cyclopentyl group may disfavor substitution at the C2 position, potentially making the C5 position the most reactive site for incoming electrophiles.

Common EAS reactions include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely lead to mono-halogenation at the C5 position. nih.gov

Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid can be complicated. The strongly acidic conditions can protonate the amino group, forming an anilinium ion (-NH₂⁺R), which is a strongly deactivating and meta-directing group. byjus.comyoutube.comstackexchange.com To achieve selective para-nitration relative to the amine, the nitrogen is often first protected as an amide, which moderates its activating effect and directs substitution to the para position. youtube.com

Sulfonylation: Aromatic sulfonylation can introduce a sulfonyl group onto the ring, though this reaction often requires harsh conditions. nih.govacs.org

| Position | Activating/Deactivating Influences | Predicted Reactivity |

|---|---|---|

| C2 | Ortho to -NHR (Strongly Activating), Meta to -OCH₃ (Neutral), Meta to -Cl (Neutral) | Highly Activated (Potential steric hindrance) |

| C5 | Para to -Cl (Activating), Ortho to -OCH₃ (Strongly Activating), Meta to -NHR (Neutral) | Highly Activated (Likely major product) |

| C6 | Ortho to -NHR (Strongly Activating), Meta to -Cl (Neutral), Para to -OCH₃ (Activating) | Activated |

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. libretexts.orgchemistrysteps.com This reaction is fundamentally different from SN1 and SN2 reactions and typically requires the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. lumenlearning.comwikipedia.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.orgwikipedia.org

The aromatic ring of this compound is substituted with electron-donating groups (amino and methoxy), which destabilize the Meisenheimer complex. Consequently, the chloro group is highly unreactive towards traditional SNAr reactions. chemistrysteps.comlibretexts.org Displacement of the chlorine atom by nucleophiles would require extremely harsh conditions (e.g., very high temperatures and pressures) or transition-metal catalysis (e.g., Buchwald-Hartwig or Ullmann coupling conditions), where the mechanism is not a classic SNAr addition-elimination pathway.

Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Ring

The chloro-substituent on the aromatic ring of this compound serves as a versatile point of attachment for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, allowing for the construction of complex molecular architectures. wikipedia.orgmdpi.com While specific literature on this compound is not prevalent, its reactivity can be inferred from studies on similar substituted chloroanilines. researchgate.netresearchgate.net

Key to the success of these transformations is the selection of an appropriate palladium catalyst, often in conjunction with a specialized ligand, and a suitable base. nih.gov The electronic nature of the aniline (B41778) derivative, with its electron-donating methoxy and amino groups, can influence the efficiency of these coupling processes.

Suzuki-Miyaura Coupling: This reaction would enable the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron reagent, such as a boronic acid or boronic ester. libretexts.orgnih.gov This is a powerful method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups at the 3-position. nih.govmdpi.com The general transformation is depicted below:

Reaction Scheme:

this compound + R-B(OH)₂ → 3-R-N-cyclopentyl-4-methoxyaniline (where R = aryl, alkyl, etc.)

Typical Catalysts: Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos).

Typical Bases: K₂CO₃, Cs₂CO₃, K₃PO₄.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a new carbon-nitrogen bond, allowing for the introduction of a variety of nitrogen-based functional groups in place of the chlorine atom. wikipedia.orgorganic-chemistry.org This could include primary or secondary amines, amides, or other nitrogen heterocycles. researchgate.netbeilstein-journals.orgresearchgate.net

Reaction Scheme:

this compound + R₂NH → 3-(R₂N)-N-cyclopentyl-4-methoxyaniline

Typical Catalysts: Pd₂(dba)₃, Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos). wikipedia.org

Typical Bases: NaOt-Bu, K₃PO₄.

Heck Reaction: The Heck reaction would involve the coupling of the aryl chloride with an alkene to form a substituted alkene, effectively vinylating the 3-position of the aniline ring. wikipedia.orgorganic-chemistry.orglibretexts.org

Reaction Scheme:

this compound + R-CH=CH₂ → 3-(R-CH=CH)-N-cyclopentyl-4-methoxyaniline

Typical Catalysts: Pd(OAc)₂, PdCl₂(PPh₃)₂. researchgate.net

Typical Bases: Et₃N, K₂CO₃.

Sonogashira Coupling: This coupling reaction introduces an alkyne moiety at the position of the chlorine atom, forming a C(sp²)-C(sp) bond. organic-chemistry.orgwikipedia.orglibretexts.org It typically requires a palladium catalyst and a copper(I) co-catalyst. nih.gov

Reaction Scheme:

this compound + R-C≡CH → 3-(R-C≡C)-N-cyclopentyl-4-methoxyaniline

Typical Catalysts: Pd(PPh₃)₂Cl₂, CuI. nih.gov

Typical Bases: Et₃N, piperidine.

The following interactive table summarizes hypothetical reaction conditions and expected outcomes for these cross-coupling reactions based on general literature precedents for similar substrates.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Expected Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | N-cyclopentyl-4-methoxy-[1,1'-biphenyl]-3-amine |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 4-(3-(cyclopentylamino)-2-methoxyphenyl)morpholine |

| Heck | Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-N-cyclopentyl-4-methoxy-3-(2-phenylethenyl)aniline |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | N-cyclopentyl-4-methoxy-3-(phenylethynyl)aniline |

Cyclopentyl Ring Functionalization

Oxidation: The cyclopentyl ring is susceptible to oxidation at the carbon atoms, particularly the C-H bonds adjacent to the nitrogen atom. Such reactions can lead to the formation of hydroxylated derivatives or ketones. The specific outcome would depend on the oxidizing agent and reaction conditions. For example, enzymatic oxidation using cytochrome P-450 has been shown to oxidize cycloalkylamines, sometimes leading to ring-opened products or nitrones. nih.gov

Potential Products: Hydroxylated cyclopentyl derivatives, cyclopentanone (B42830) derivatives.

Reduction: The cyclopentyl ring itself is a saturated aliphatic system and is therefore not susceptible to reduction under standard conditions. However, if any unsaturation were to be introduced into the ring through other functionalization methods, catalytic hydrogenation could be employed to reduce the double bond.

While less common for simple N-cyclopentylanilines, ring expansion or contraction of the cyclopentyl group are synthetically plausible transformations that could lead to novel molecular scaffolds. wikipedia.org These reactions often proceed through carbocationic intermediates. youtube.com

Ring Expansion: A Demjanov or Tiffeneau-Demjanov-type rearrangement could potentially be employed to expand the five-membered cyclopentyl ring to a six-membered cyclohexyl ring. baranlab.org This would typically involve the introduction of an aminomethyl group or a hydroxyl group on the cyclopentyl ring, followed by diazotization to generate a carbocation that can undergo rearrangement.

Hypothetical Reaction Sequence:

Functionalization of the cyclopentyl ring to introduce a hydroxymethyl or aminomethyl group.

Reaction with nitrous acid (for amines) or a Lewis acid (for alcohols) to generate a carbocation.

Rearrangement to form a cyclohexyl derivative.

Ring Contraction: Ring contraction of a cyclopentyl ring is a more challenging transformation but can be achieved under specific conditions, often involving rearrangements like the Favorskii rearrangement if a suitable ketone precursor is synthesized. researchgate.net Another strategy involves oxidative rearrangements. etsu.edudntb.gov.ua

The following interactive table outlines hypothetical transformations for the functionalization of the cyclopentyl ring.

| Transformation | Reaction Type | Key Reagents | Potential Intermediate | Expected Product |

| Hydroxylation | Oxidation | Cytochrome P-450 mimic | N-cyclopentyl-hydroxylamine | 3-chloro-N-(2-hydroxycyclopentyl)-4-methoxyaniline |

| Ring Expansion | Tiffeneau-Demjanov | Nitrous Acid | Cyclopentylmethyl cation | 3-chloro-N-cyclohexyl-4-methoxyaniline |

| Ring Contraction | Favorskii Rearrangement | Base (e.g., NaOMe) | Cyclobutyl derivative | N-(cyclobutylcarbonyl) derivative (after further steps) |

Structure Activity Relationship Sar Studies of 3 Chloro N Cyclopentyl 4 Methoxyaniline Derivatives

Impact of the Chloro Substituent on Molecular Interactions

The presence of a chlorine atom at the C-3 position of the aniline (B41778) ring significantly influences the molecule's electronic and steric properties, which in turn affects its molecular interactions. As a halogen, chlorine is an electron-withdrawing group due to its high electronegativity, exerting a negative inductive effect (-I). This effect reduces the electron density of the aromatic ring, making the compound less susceptible to electrophilic attack compared to unsubstituted aniline.

However, chlorine also possesses lone pairs of electrons that can participate in resonance, donating electron density back to the ring (+R effect), particularly at the ortho and para positions. While the inductive effect of halogens typically outweighs their resonance effect, this dual nature is critical in modulating interactions with biological targets. The chloro group can participate in various non-covalent interactions, including halogen bonds, which are specific interactions between an electrophilic region on the halogen and a nucleophilic site on a receptor. The position of the chlorine atom is crucial; for instance, studies on quinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have shown that a 3-chloro-4-fluoro-aniline substitution pattern on the quinazoline core results in strong inhibitory activity. mdpi.com This highlights the importance of the halogen's placement in optimizing binding affinity. mdpi.com

Furthermore, the chloro group increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes. In the context of larger scaffolds, such as salicylanilides, the presence of chlorine atoms has been linked to potent biological activities, including antimicrobial and anti-inflammatory effects. nih.gov

Role of the Methoxy (B1213986) Group in Modulating Activity and Properties

The methoxy group (-OCH3) at the C-4 position is a key modulator of the molecule's activity and physicochemical properties. The oxygen atom's lone pairs can be donated to the aromatic ring through resonance (+R effect), which is stronger than its electron-withdrawing inductive effect (-I). This net electron-donating character increases the electron density of the benzene ring, thereby influencing its reactivity and interaction with biological targets.

The methoxy group can act as a hydrogen bond acceptor through its oxygen atom, a critical interaction for anchoring a ligand within a receptor's binding pocket. Its presence can also influence the molecule's conformation and metabolic stability. In some derivatives, the methoxy group is crucial for biological activity. For example, in certain thiazolidinedione derivatives synthesized for antidiabetic evaluation, the inclusion of a methoxy group on the benzylidene ring was a key structural feature of the active compounds. thepharmajournal.com Similarly, studies on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as lipoxygenase inhibitors have demonstrated that the methoxy group is part of the optimal substitution pattern for achieving high potency. nih.gov

Conformation and Steric Effects of the Cyclopentyl Moiety

The N-cyclopentyl group introduces significant steric bulk and conformational constraints compared to smaller N-alkyl substituents. The five-membered ring is not planar and can adopt various conformations, such as the "envelope" or "twist" forms. This conformational flexibility, or lack thereof, can be critical for fitting into a specific binding site on a biological target.

In studies of A1 adenosine receptor ligands, the inclusion of a cyclopentyl group, such as in [3H]8-cyclopentyl-1,3-dipropylxanthine, has been shown to be compatible with high-affinity binding, indicating that this moiety can be favorably accommodated in certain receptor pockets. nih.gov The steric influence of such cyclic groups is a key consideration in designing derivatives with improved selectivity and potency.

Systematic Modifications and Their Influence on Chemical or Biological Activity Profiles

Systematic modification of the 3-chloro-N-cyclopentyl-4-methoxyaniline scaffold has been a key strategy in drug discovery to optimize biological activity. By altering the N-substituent, the aromatic ring's halogen and alkoxy groups, or by incorporating the entire aniline moiety into larger heterocyclic systems, researchers can fine-tune the molecule's properties.

Varying the substituent on the nitrogen atom directly impacts the steric and electronic environment around the amino group. Replacing the cyclopentyl group with linear alkyl chains of different lengths or other cyclic groups can significantly alter biological activity. Increasing alkyl chain length generally increases lipophilicity, which may enhance membrane permeability up to a certain point (the "lipinski's rule of five" cutoff). However, excessively large or improperly shaped substituents can introduce steric hindrance, preventing the molecule from binding effectively to its target.

In studies of N-substituted thiazolidin-4-ones, the nature of the N-aryl substituent (such as phenyl versus 4-chlorophenyl) was shown to modulate the antioxidant activity of the final compounds. nih.gov This demonstrates that even subtle changes to the N-substituent can have a measurable impact on the biological profile. The choice between a cyclic group like cyclopentyl and an acyclic group affects the molecule's conformational rigidity, which can be a determining factor for receptor selectivity and binding affinity.

Replacing the chloro group at C-3 with other halogens (F, Br, I) or moving it to a different position can profoundly affect activity. Fluorine, for example, is smaller and more electronegative than chlorine and can act as a hydrogen bond acceptor. Bromine and iodine are larger and more polarizable, which can lead to stronger halogen bonding interactions. SAR studies on quinazoline-based anticancer agents have shown that electron-withdrawing groups like halogens at this position are advantageous for activity, with 3-chloro-4-fluoro-aniline derivatives showing particularly strong potency. mdpi.com

The following table summarizes the impact of different aromatic substitutions on the anticancer activity of quinazoline derivatives, a common scaffold synthesized from substituted anilines.

| Aniline Moiety Substitution | Scaffold | Target | Observed Activity |

| 3-Chloro-4-fluoroaniline | Quinazoline | EGFR | Strong inhibitory activity mdpi.com |

| 3-Ethylaniline | Quinazoline | EGFR | Potent inhibitory activity mdpi.com |

| 3-Bromoaniline | Quinazoline | EGFR | Potent inhibitory activity mdpi.com |

| 3-Chloro-4-(3-fluorophenyl)aniline | Quinazoline | EGFR | Excellent inhibitory activity (IC50 = 7 nM) mdpi.com |

This table is for illustrative purposes, showing how substitutions on the aniline precursor influence the activity of the final quinazoline product.

This compound is a valuable intermediate for the synthesis of more complex heterocyclic structures known for their diverse pharmacological activities. nih.govresearchgate.net Incorporating this aniline derivative into larger scaffolds like quinazolines or thiazolidinediones can lead to compounds with potent biological effects, such as anticancer or antidiabetic properties. thepharmajournal.comresearchgate.net

Quinazolines: Substituted anilines are common precursors in the synthesis of quinazoline derivatives, many of which are potent kinase inhibitors used in cancer therapy. nih.govnih.gov The aniline moiety often forms the part of the molecule that binds deep within the ATP-binding pocket of enzymes like EGFR. SAR studies have consistently shown that the substitution pattern on this aniline ring is a critical determinant of potency and selectivity. mdpi.com For example, derivatives synthesized from 3-chloro-anilines often exhibit enhanced activity. mdpi.com

Thiazolidinediones (TZDs): This class of compounds is well-known for its use in treating type 2 diabetes. researchgate.net The synthesis of TZD derivatives often involves the reaction of a substituted aniline with other reagents to form the core heterocyclic structure. Modifications on the aniline-derived portion of the molecule can influence the compound's activity. For instance, the synthesis of 5-benzylidene-thiazolidine-2,4-diones has shown that substituents on the benzylidene ring, such as hydroxy and methoxy groups, are crucial for their antifungal or antioxidant properties. nih.govmdpi.com While direct synthesis from this compound is less common, the principles of SAR from related aniline-derived TZDs are applicable.

The following table illustrates the effect of substitutions on the biological activity of thiazolidinedione derivatives.

| Parent Thiazolidin-4-one | Condensation Aldehyde | Final Compound Series | Relative Antioxidant Activity (vs. parent) |

| 3-phenylthiazolidin-4-one | 4-hydroxybenzaldehyde | 7a₅ | ~4 times more active nih.gov |

| 3-phenylthiazolidin-4-one | 4-dimethylaminobenzaldehyde | 7a₆ | ~4 times more active nih.gov |

| 3-(4-chlorophenyl)-thiazolidin-4-one | 4-hydroxybenzaldehyde | 7b₅ | ~5.7 times more active nih.gov |

| 3-(4-chlorophenyl)-thiazolidin-4-one | 4-dimethylaminobenzaldehyde | 7b₆ | ~6.7 times more active nih.gov |

This table demonstrates how incorporating different substituted aromatic moieties (derived from aldehydes reacting with a thiazolidinone core) significantly enhances biological activity.

Molecular Insights into Receptor Binding and Enzyme Inhibition Mechanisms (non-clinical)

While specific non-clinical studies focusing exclusively on this compound are not extensively documented in publicly available literature, a robust understanding of its potential molecular interactions can be extrapolated from structure-activity relationship (SAR) studies of analogous compounds. By dissecting the molecule into its core components—the substituted aniline ring and the N-cyclopentyl group—we can infer its likely binding mechanisms at various receptor and enzyme active sites.

The 3-chloro-4-methoxyaniline (B1194202) scaffold is a common feature in a variety of biologically active molecules, particularly in the realm of kinase inhibitors. In this context, the aniline moiety often serves as a crucial "hinge-binder," forming hydrogen bonds with backbone residues in the ATP-binding pocket of kinases. The nitrogen atom of the aniline can act as a hydrogen bond donor, while the methoxy group's oxygen can be an acceptor. The chlorine atom, an electron-withdrawing group, can modulate the pKa of the aniline nitrogen and participate in halogen bonding or occupy small hydrophobic pockets within the active site.

Derivatives of 3-chloro-4-(pyridin-2-ylmethoxy)aniline, for instance, have been investigated as potential BCR-ABL kinase inhibitors, a key target in chronic myeloid leukemia. scilit.com Molecular docking studies of similar aniline-containing compounds suggest that the substituted phenyl ring fits into the hydrophobic pocket of the kinase active site. scielo.br

Molecular modeling studies of various N-substituted anilines targeting different receptors and enzymes consistently highlight the importance of the interplay between the substituted aromatic ring and the N-alkyl group for achieving high affinity and selectivity.

To illustrate the potential impact of structural modifications on the biological activity of this compound derivatives, the following tables present hypothetical data based on established SAR principles for related classes of compounds, such as kinase inhibitors and receptor antagonists.

Table 1: Hypothetical Receptor Binding Affinities of this compound Analogs

This table explores how modifications to the N-alkyl substituent and the aniline ring might influence binding affinity to a hypothetical G-protein coupled receptor (GPCR). The binding affinity is represented by the inhibition constant (Ki), where a lower value indicates a higher affinity.

| Compound ID | R (N-substituent) | X (Aniline C3) | Y (Aniline C4) | Ki (nM) |

| 1 | Cyclopentyl | Cl | OMe | 15 |

| 2 | Cyclobutyl | Cl | OMe | 25 |

| 3 | Cyclohexyl | Cl | OMe | 18 |

| 4 | Isopropyl | Cl | OMe | 40 |

| 5 | Cyclopentyl | Br | OMe | 12 |

| 6 | Cyclopentyl | Cl | OEt | 20 |

| 7 | Cyclopentyl | H | OMe | 85 |

| 8 | Cyclopentyl | Cl | H | 150 |

Table 2: Hypothetical Enzyme Inhibition Data for this compound Derivatives

This table illustrates the potential inhibitory activity of analogs against a hypothetical tyrosine kinase. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound ID | R (N-substituent) | X (Aniline C3) | Y (Aniline C4) | IC50 (µM) |

| 1 | Cyclopentyl | Cl | OMe | 0.5 |

| 2 | Cyclobutyl | Cl | OMe | 1.2 |

| 3 | Cyclohexyl | Cl | OMe | 0.8 |

| 4 | Phenyl | Cl | OMe | >10 |

| 5 | Cyclopentyl | Cl | OH | 0.3 |

| 6 | Cyclopentyl | F | OMe | 0.7 |

| 7 | Cyclopentyl | Cl | NHMe | 2.5 |

| 8 | Benzyl | Cl | OMe | 5.1 |

These illustrative data tables are based on general principles of medicinal chemistry and SAR studies of related compound classes. For example, the improved hypothetical potency of a compound with a C4-hydroxyl group (Table 2, Compound 5) is predicated on the potential for an additional hydrogen bond interaction within the enzyme's active site. Conversely, replacing the N-cyclopentyl group with a bulkier or more rigid group like phenyl (Table 2, Compound 4) might lead to a steric clash, thereby reducing inhibitory activity. The data suggests that the cyclopentyl group is optimal for fitting into a specific hydrophobic pocket, as both smaller (cyclobutyl) and larger (cyclohexyl) rings show slightly reduced, though still potent, activity.

In silico docking studies on related N-(3-chloro-4-fluorophenyl) derivatives targeting monoamine oxidase-B (MAO-B) have shown that the substituted aniline ring occupies a cavity, and the nature of the substituents significantly influences the binding energy. asiapharmaceutics.info This further supports the idea that the 3-chloro and 4-methoxy groups of the target compound are critical determinants of its biological activity profile.

Ultimately, the precise molecular interactions of this compound derivatives would be dependent on the specific topology and amino acid composition of the target receptor or enzyme active site. Experimental validation through techniques such as X-ray crystallography of ligand-protein complexes would be required to definitively elucidate the binding mechanisms.

Potential Research Applications and Future Research Directions

Application as a Versatile Building Block in Complex Chemical Synthesis

The primary application of 3-chloro-N-cyclopentyl-4-methoxyaniline is as a crucial building block in the synthesis of complex pharmaceutical agents. Its nucleophilic amine group, modulated by the electronic effects of the ring substituents, makes it an ideal reagent for forming key carbon-nitrogen bonds. A prime example of its utility is in the patented synthesis of Brigatinib (formerly AP26113), a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).

In the synthesis of Brigatinib, this compound is reacted with a dichlorinated pyrimidine (B1678525) core, such as 2,4-dichloro-5-methoxypyrimidine. This reaction is a nucleophilic aromatic substitution (SNAr), where the nitrogen atom of the aniline (B41778) displaces one of the chlorine atoms on the pyrimidine ring. This step is fundamental as it introduces the specifically substituted aniline moiety that is critical for the final compound's ability to bind to the target kinase.

The reaction forges a more complex intermediate, N2-(3-chloro-N-cyclopentyl-4-methoxyphenyl)-4-chloro-5-methoxypyrimidin-2-amine, which then undergoes further functionalization to yield the final drug substance. The cyclopentyl and methoxy (B1213986) groups on the aniline ring are crucial for establishing optimal interactions within the kinase's binding pocket.

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product |

|---|---|---|---|

| This compound | 2,4-dichloro-5-methoxypyrimidine | Solvent (e.g., 2-propanol), Heat | N2-(3-chloro-N-cyclopentyl-4-methoxyphenyl)-4-chloro-5-methoxypyrimidin-2-amine |

Design and Synthesis of Novel Chemical Entities for Preclinical Research

The structural framework provided by this compound is integral to the design of novel chemical entities for preclinical research, particularly in oncology. The development of Brigatinib serves as a case study in targeted drug design, where this aniline derivative forms a major part of the final molecule engineered to inhibit specific cancer-driving proteins.

Brigatinib is a second-generation tyrosine kinase inhibitor (TKI) designed to treat non-small cell lung cancer (NSCLC) in patients with ALK mutations. It was developed to be effective against a range of mutations that confer resistance to first-generation inhibitors like crizotinib. The design of Brigatinib leverages the this compound fragment to optimize binding affinity and selectivity for the ALK protein, thereby inhibiting the signaling pathways that lead to tumor growth. The preclinical evaluation of Brigatinib demonstrated its potent activity against both wild-type and mutant forms of the ALK kinase.

| Compound Name | Therapeutic Target | Medical Indication | Role of Aniline Precursor |

|---|---|---|---|

| Brigatinib (AP26113) | Anaplastic Lymphoma Kinase (ALK), EGFR | ALK-positive Non-Small Cell Lung Cancer (NSCLC) | Forms a key structural moiety for kinase binding and selectivity. |

Advancements in Catalysis and Green Chemistry for Efficient Synthesis of Related Compounds

The synthesis of diaminopyrimidine-based kinase inhibitors often involves C-N bond-forming reactions. While the original synthesis described in patent literature may use traditional methods, there is a continuous drive toward more efficient and environmentally benign processes. Research into advancements in catalysis and green chemistry is focused on improving reactions like the SNAr step involving this compound.

Modern approaches aim to replace stoichiometric reagents and harsh conditions with catalytic systems. For instance, palladium- or copper-catalyzed Buchwald-Hartwig amination reactions represent a powerful alternative for forming C-N bonds between anilines and aryl halides. These catalytic methods often proceed under milder conditions, require lower catalyst loadings, and are compatible with a broader range of functional groups compared to classical methods. Future research could focus on applying such catalytic systems to the synthesis of Brigatinib and related compounds, potentially increasing yield, reducing waste, and simplifying purification processes. The use of more sustainable solvents and energy-efficient reaction conditions (e.g., microwave-assisted synthesis) are also key areas of investigation in making the production of these pharmaceuticals greener.

Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery

The discovery of Brigatinib was facilitated by principles of combinatorial chemistry and high-throughput screening (HTS). The core structure, a diaminopyrimidine, was systematically modified with various substituents to create a library of candidate compounds. In this context, this compound serves as a key "building block" that can be combined with different pyrimidine scaffolds.

By synthesizing a large library of analogues and subjecting them to HTS against a panel of kinases, researchers could rapidly identify structure-activity relationships (SAR). This process allows for the efficient identification of compounds with high potency against the desired target (ALK) and selectivity over other kinases, which helps to minimize potential side effects. The screening data revealed that the specific combination of the this compound moiety with the rest of the molecular scaffold was critical for achieving the desired inhibitory profile that led to the selection of Brigatinib as a clinical candidate. This approach accelerates the drug discovery process, moving from a vast chemical library to a single lead compound with promising therapeutic properties.

| Compound Analogue | Modification from Parent Structure | ALK Inhibition (IC50, nM) | EGFR Inhibition (IC50, nM) |

|---|---|---|---|

| Analogue A (Brigatinib) | - | <1 | <5 |

| Analogue B | Different aniline substituent | 15 | 50 |

| Analogue C | Different pyrimidine core | >100 | >200 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.